molecular formula C21H17Cl3N2O4S B2725412 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide CAS No. 337922-18-6

2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2725412
CAS No.: 337922-18-6
M. Wt: 499.79
InChI Key: LHTUJKHJNDXBBD-UHFFFAOYSA-N
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Description

2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-chloroaniline to form the sulfonamide intermediate. This intermediate is then reacted with 4-methoxyphenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the chlorine atoms may enhance binding affinity. The compound’s effects are mediated through specific pathways, depending on its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide
  • 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-phenylacetamide

Uniqueness

Compared to similar compounds, 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide is unique due to the presence of the 4-methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness in different research and industrial contexts.

Properties

IUPAC Name

2-(2-chloro-N-(2,5-dichlorophenyl)sulfonylanilino)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N2O4S/c1-30-16-9-7-15(8-10-16)25-21(27)13-26(19-5-3-2-4-17(19)23)31(28,29)20-12-14(22)6-11-18(20)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTUJKHJNDXBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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